2-(4-Chlorobutyryl)oxazole

説明

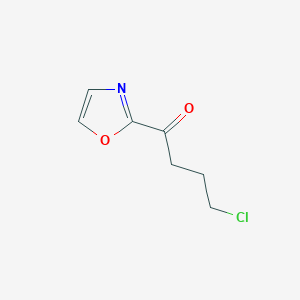

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-chloro-1-(1,3-oxazol-2-yl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2/c8-3-1-2-6(10)7-9-4-5-11-7/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPHCBDRFDALYNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=N1)C(=O)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80642043 | |

| Record name | 4-Chloro-1-(1,3-oxazol-2-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898758-78-6 | |

| Record name | 4-Chloro-1-(1,3-oxazol-2-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 2 4 Chlorobutyryl Oxazole

Reactions at the 4-Chlorobutyryl Chain

The 4-chlorobutyryl chain possesses two primary reactive sites: the terminal chloride and the carbonyl group. These sites are amenable to a range of chemical modifications.

The terminal chlorine atom on the butyryl chain is a good leaving group, making it susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups at this position. The reactivity is characteristic of a primary alkyl halide, enabling reactions with numerous nucleophiles. For instance, similar reactive scaffolds like 2-(halomethyl)-4,5-diphenyloxazoles have been shown to undergo substitution with various amine, sulfur, and carbon nucleophiles. nih.gov

Common nucleophilic substitution reactions at this position include:

Amination: Reaction with primary or secondary amines to yield the corresponding amino derivatives.

Thiolation: Reaction with thiols or thiolate salts to form thioethers.

Cyanation: Displacement of the chloride by a cyanide group, typically using a salt like sodium cyanide.

Azidation: Introduction of an azide group via reaction with sodium azide.

These transformations are fundamental in modifying the side chain to build more complex molecular architectures.

Table 1: Examples of Nucleophilic Substitution Reactions at the Terminal Chloride

| Nucleophile (Nu⁻) | Reagent Example | Product Type |

|---|---|---|

| Amine (R₂NH) | Diethylamine | 2-(4-(Diethylamino)butyryl)oxazole |

| Thiolate (RS⁻) | Sodium thiophenoxide | 2-(4-(Phenylthio)butyryl)oxazole |

| Cyanide (CN⁻) | Sodium cyanide | 2-(5-Oxo-5-(oxazol-2-yl)pentanenitrile) |

The ketone of the butyryl group is a site for nucleophilic addition. The chemistry of 2-acyl oxazoles is well-established, and this carbonyl group can undergo several standard transformations. acs.org

Key reactions involving the carbonyl group include:

Reduction: The carbonyl can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (NaBH₄).

Grignard Reaction: Reaction with organomagnesium halides (Grignard reagents) leads to the formation of tertiary alcohols.

Wittig Reaction: Conversion of the carbonyl group to an alkene is possible through reaction with a phosphonium ylide.

These reactions allow for significant structural modification, including the formation of new carbon-carbon bonds or the introduction of new chiral centers.

Table 2: Transformations of the Butyryl Carbonyl Group

| Reaction Type | Reagent Example | Product Functional Group |

|---|---|---|

| Reduction | Sodium borohydride (NaBH₄) | Secondary alcohol |

| Grignard Reaction | Methylmagnesium bromide (CH₃MgBr) | Tertiary alcohol |

Reactivity of the Oxazole (B20620) Heterocycle

The oxazole ring is an aromatic heterocycle, but its aromaticity is less pronounced compared to rings like benzene, which influences its reactivity. clockss.org It contains both a pyridine-like nitrogen atom and a furan-like oxygen atom, contributing to its unique chemical behavior. pharmaguideline.com

Electrophilic aromatic substitution on the oxazole ring is generally difficult. pharmaguideline.com The presence of the electronegative nitrogen atom deactivates the ring towards attack by electrophiles. The 2-(4-chlorobutyryl) group, being an acyl group, is electron-withdrawing and further deactivates the ring, making electrophilic substitution even less favorable. When such reactions do occur, they typically require activating (electron-donating) substituents on the ring. tandfonline.com The general order of reactivity for electrophilic attack on an oxazole ring is C4 > C5 > C2. pharmaguideline.com

Nucleophilic substitution directly on the unsubstituted oxazole ring is rare. pharmaguideline.com Such reactions typically require the presence of a good leaving group, such as a halogen, on the ring itself. pharmaguideline.com In most cases, the interaction of a strong nucleophile with the oxazole ring does not lead to substitution but rather to ring cleavage. pharmaguideline.com Nucleophilic attack, when it happens without ring opening, is facilitated by electron-withdrawing groups and preferentially occurs at the C2 position. pharmaguideline.com

The oxazole ring is susceptible to cleavage under various conditions. pharmaguideline.com This is a significant pathway in its reaction chemistry.

Reaction with Nucleophiles: Strong nucleophiles can attack the ring, leading to its opening. For example, treatment with ammonia or formamide can cleave the oxazole ring and lead to the formation of an imidazole. pharmaguideline.com

Metallation and Ring-Opening: Deprotonation at the C2 position with strong bases like organolithium reagents is possible. The resulting 2-lithio-oxazoles can exist in equilibrium with a ring-opened isonitrile form. pharmaguideline.comnih.gov

Oxidation: Oxidizing agents such as potassium permanganate or ozone can cause the cleavage of the oxazole ring. pharmaguideline.com

Rearrangements: While various rearrangements of oxazoles are known, such as the Boulton–Katritzky Rearrangement, these are often specific to the substitution pattern on the ring. unipa.it

These ring-opening reactions provide pathways to transform the oxazole moiety into different heterocyclic or open-chain structures.

Cycloaddition Reactions (e.g., Diels-Alder Type)

The oxazole ring, possessing a conjugated diene system within its structure, is theoretically capable of participating in cycloaddition reactions, most notably the Diels-Alder or [4+2] cycloaddition reaction. In this type of reaction, the oxazole acts as the diene component, reacting with a dienophile (typically an alkene or alkyne) to form a six-membered ring adduct. This initial adduct is often unstable and can undergo further transformations to yield stable aromatic products, such as substituted pyridines or furans.

The reactivity of the oxazole ring in Diels-Alder reactions is significantly influenced by the nature of its substituents. Generally, electron-donating groups on the oxazole ring enhance its reactivity towards electron-poor dienophiles in a normal-electron-demand Diels-Alder reaction. Conversely, the presence of an electron-withdrawing group, such as the 4-chlorobutyryl group at the 2-position of 2-(4-Chlorobutyryl)oxazole, is expected to decrease the nucleophilicity of the diene system. This deactivating effect would likely render the compound less reactive towards typical electron-deficient dienophiles under standard thermal conditions.

However, the electron-withdrawing nature of the 2-acyl group makes this compound a potential candidate for inverse-electron-demand Diels-Alder reactions. In this variant of the reaction, the electron-poor diene (the oxazole derivative) reacts with an electron-rich dienophile, such as an enol ether or an enamine. The reaction would be initiated by the interaction of the Highest Occupied Molecular Orbital (HOMO) of the dienophile with the Lowest Unoccupied Molecular Orbital (LUMO) of the oxazole.

While specific experimental data on the cycloaddition reactions of this compound is not extensively documented in the reviewed literature, the expected reaction pathways can be predicted based on the well-established principles of oxazole chemistry. The reaction with an alkene would be expected to yield a bicyclic adduct, which upon elimination of a molecule of water or another small molecule, would aromatize to a substituted pyridine (B92270). Similarly, a reaction with an alkyne would be expected to form a furan derivative after the initial cycloaddition and subsequent rearrangement.

The table below illustrates hypothetical Diels-Alder-type cycloaddition reactions of this compound with various dienophiles, based on the general reactivity of substituted oxazoles. It is important to note that these are predicted transformations and the actual reaction conditions and yields may vary.

| Dienophile | Expected Product | Reaction Type | Plausible Conditions |

|---|---|---|---|

| Ethyl acrylate | Ethyl 2-(4-chlorobutyryl)-5-methylpyridine-4-carboxylate | Normal-electron-demand Diels-Alder (likely requires forcing conditions) | High temperature, high pressure, or Lewis acid catalysis |

| Ethyl vinyl ether | 2-(4-Chlorobutyryl)-5-ethoxypyridine | Inverse-electron-demand Diels-Alder | Thermal or Lewis acid catalysis |

| N-Vinylpyrrolidone | 1-(2-(4-Chlorobutyryl)pyridin-5-yl)pyrrolidin-2-one | Inverse-electron-demand Diels-Alder | Thermal conditions |

| Dimethyl acetylenedicarboxylate | Dimethyl 2-(4-chlorobutyryl)furan-3,4-dicarboxylate | [4+2] Cycloaddition with an alkyne | Thermal conditions |

Role As a Key Synthetic Intermediate in Complex Molecule Construction

Building Block for Advanced Heterocyclic Systems

The structure of 2-(4-Chlorobutyryl)oxazole offers multiple handles for its incorporation into larger, more complex heterocyclic systems. The terminal alkyl chloride on the butyryl chain is a prime site for nucleophilic substitution, allowing the oxazole (B20620) moiety to be tethered to other molecular scaffolds.

For instance, the chloro group can be displaced by nitrogen, oxygen, or sulfur nucleophiles, which are often part of another heterocyclic ring. This strategy enables the synthesis of advanced systems where two different heterocyclic cores are linked. The reactivity of haloalkyl groups in forming such linkages is a well-established synthetic tool. nih.gov

Beyond the alkyl chloride, the ketone carbonyl group provides another point for modification. It can undergo reactions such as reductive amination or condensation with various reagents to form new carbon-nitrogen or carbon-carbon bonds, thereby connecting the oxazole to other cyclic or acyclic fragments. The synthesis of diverse heterocyclic compounds often relies on the strategic use of such reactive synthons. researchgate.net

Table 1: Potential Reactions for Heterocycle Elaboration

| Reactive Site | Reagent Type | Potential Product Structure |

|---|---|---|

| Alkyl Chloride | Amine (R-NH₂) | Oxazolyl-alkyl-amine |

| Alkyl Chloride | Thiol (R-SH) | Oxazolyl-alkyl-thioether |

| Ketone Carbonyl | Hydrazine (B178648) (R-NHNH₂) | Oxazolyl-dihydropyridazinone |

Precursor for Fused Oxazole Derivatives

The dual reactivity of the 4-chlorobutyryl side chain makes this compound a promising precursor for the synthesis of fused bicyclic systems containing an oxazole ring. Intramolecular cyclization reactions can be designed to form a new ring fused to the oxazole core or the side chain.

One plausible pathway involves the transformation of the ketone into a nucleophilic species that can subsequently attack the electrophilic carbon bearing the chlorine atom. For example, conversion of the ketone to an amine via reductive amination, followed by an intramolecular N-alkylation, could yield a fused six-membered ring, such as an oxazolo-piperidinone derivative. Another possibility is the intramolecular reaction of a carbanion generated alpha to the carbonyl group, which could displace the chloride to form a cyclopropyl (B3062369) or cyclopentyl ring fused to the side chain.

Furthermore, the oxazole ring itself can participate in cyclization. While oxazoles are relatively aromatic, they can undergo reactions that lead to fused systems. rsc.org A photoinduced intramolecular cycloaddition represents a potential, albeit specialized, route to form complex fused structures from appropriately substituted oxazoles. nih.gov

Application in Multicomponent and Cascade Reactions

The presence of multiple reactive centers in this compound allows for its potential use in multicomponent and cascade reactions, which are highly efficient processes for building molecular complexity in a single step. nih.gov A cascade reaction could be initiated at one of the functional groups, triggering a sequence of intramolecular transformations.

A hypothetical cascade could involve the reaction of the ketone with a dinucleophile, such as a hydrazine or a β-amino alcohol. The initial condensation or addition reaction at the carbonyl group could be followed by an intramolecular cyclization where the second nucleophilic site of the reagent displaces the terminal chloride. This would rapidly construct a new heterocyclic ring attached to the oxazole core. The design of such sequential reactions is a powerful strategy in modern organic synthesis. nih.gov

Gamma-haloketones are known to participate in various coupling and rearrangement reactions. nih.gov For example, a reaction could be envisioned where a nucleophile adds to the ketone, and the resulting intermediate undergoes a rearrangement or cyclization involving the alkyl chloride, potentially catalyzed by a Lewis acid.

Utilization in the Synthesis of Specific Oxazole-Containing Scaffolds

The varied reactivity of this compound allows it to be a precursor for a range of specific molecular scaffolds that are of interest in medicinal chemistry and materials science. aip.org The ability to use either the ketone, the alkyl chloride, or the oxazole ring in synthetic transformations provides access to diverse molecular frameworks.

Key synthetic applications can lead to the following scaffolds:

Oxazolyl-cyclopropyl ketones: Through intramolecular cyclization of the γ-chloro ketone moiety under basic conditions.

Linked Bi-heterocyclic Systems: Via nucleophilic substitution at the alkyl chloride by another heterocyclic molecule.

Fused Oxazolo-azepanes: By converting the ketone to a primary amine and subsequent intramolecular N-alkylation.

Substituted Pyridines: The oxazole ring can function as a diene in Diels-Alder reactions with subsequent aromatization, a classic transformation in oxazole chemistry. pharmaguideline.com

The strategic application of these transformations enables the construction of a library of complex molecules from a single, versatile starting material.

Table 2: Potential Scaffolds Derived from this compound

| Reaction Type | Resulting Scaffold |

|---|---|

| Intramolecular Alkylation | Oxazolyl-cyclopropyl ketone |

| Intermolecular Nucleophilic Substitution | Oxazole-linker-Heterocycle |

| Reductive Amination & Cyclization | Fused Oxazolo-piperidine |

Catalytic Applications and Mechanistic Investigations Involving 2 4 Chlorobutyryl Oxazole

Transition Metal-Catalyzed Transformations

The oxazole (B20620) ring is a key heterocyclic motif that participates in various transition metal-catalyzed reactions, typically involving C-H activation or cross-coupling pathways. However, specific studies detailing the behavior of the 2-(4-Chlorobutyryl)oxazole substrate in these transformations are not extensively documented.

Palladium-Catalyzed Reactions

Palladium catalysis is a powerful tool for the functionalization of heterocyclic compounds, including oxazoles. Generally, palladium-catalyzed direct arylation is a common method for creating C-C bonds at the C2 or C5 positions of the oxazole ring. rsc.org These reactions typically involve the coupling of an oxazole with aryl halides or triflates. The regioselectivity of the arylation can often be controlled by the choice of ligands, solvents, and reaction conditions. nih.gov For instance, C5 arylation is often favored in polar solvents, while C2 arylation may be preferred in nonpolar environments. rsc.org While these principles are well-established for the oxazole core, specific examples and yield data for reactions involving this compound are not detailed in the available literature. The presence of the chlorobutyryl group at the C2 position would likely direct any further C-H activation to the C5 position of the oxazole ring.

Copper-Catalyzed Transformations

Copper-catalyzed reactions are also utilized for the synthesis and functionalization of oxazole derivatives. These transformations can include the synthesis of substituted oxazoles from various precursors. researchgate.net For example, copper(II) triflate has been used as a catalyst for the synthesis of 2,4-disubstituted oxazoles from α-diazoketones and amides. researchgate.net Co-catalytic systems, such as palladium/copper, have been developed for the direct arylation of 4-substituted oxazoles with aryl bromides, leading to 2,4-disubstituted products. innovareacademics.in The synergistic effect of the two metals facilitates the transformation, often providing high yields and good functional group tolerance. innovareacademics.inorganic-chemistry.org However, studies specifically employing this compound as a substrate in these copper-catalyzed systems have not been identified.

Gold-Catalyzed Processes

Gold catalysis has emerged as a valuable method for the synthesis of oxazoles through various cyclization and annulation strategies. researchgate.netnih.gov Gold catalysts can activate alkynes towards nucleophilic attack, leading to the formation of the oxazole ring. For instance, a gold-catalyzed [3+2] annulation between terminal alkynes and carboxamides can produce 2,4-disubstituted oxazoles. nih.gov Another approach involves a gold-catalyzed regioselective [3+2] cycloaddition of alkynyl triazenes with 1,2,4-dioxazoles. nih.gov While these methods highlight the utility of gold in constructing the oxazole core, the application of gold catalysis to transformations of a pre-formed substrate like this compound is not described in the surveyed literature.

Rhodium-Catalyzed Annulations

Rhodium catalysts are frequently employed in annulation reactions to construct complex heterocyclic systems. These reactions often proceed via C-H activation and subsequent coupling with unsaturated partners like alkynes or alkenes. nih.govrsc.org For instance, rhodium-catalyzed oxidative annulation of arylindoles with alkynes can assemble various fused indole (B1671886) derivatives. nih.gov While rhodium catalysis is potent for building heterocyclic frameworks, specific rhodium-catalyzed annulation reactions starting with this compound are not documented in the available scientific reports. The reactivity would likely be directed by the C-H bonds on the oxazole ring or potentially involve the chloroalkyl side chain under specific conditions.

Mechanistic Elucidation of Key Reactions

Understanding the reaction mechanisms is crucial for optimizing catalytic processes and developing new synthetic methods. For oxazole synthesis and functionalization, mechanistic studies often focus on identifying key intermediates and understanding the catalytic cycle.

Identification of Reaction Intermediates

In the context of metal-catalyzed reactions of oxazoles, several types of intermediates have been proposed and, in some cases, identified. For gold-catalyzed reactions involving alkynes, α-oxo gold carbenes are often postulated as key reactive intermediates. nih.gov In rhodium-catalyzed transannulation reactions, the formation of a rhodium carbenoid intermediate is a crucial step in the proposed mechanism. beilstein-journals.org In oxidative cleavage reactions of trisubstituted oxazoles, intermediates such as cyclic endoperoxides or oxachromacycles have been proposed. nih.gov These intermediates are typically transient and are studied through a combination of experimental techniques (like trapping experiments and spectroscopic analysis) and computational studies. However, specific mechanistic studies that identify reaction intermediates in transformations involving this compound are currently absent from the scientific literature.

Absence of Published Research Data on the Catalytic Applications and Mechanistic Investigations of this compound

Despite a thorough and systematic search of available scientific literature, no specific research data or detailed studies were found concerning the catalytic applications, transition state analysis, or kinetic studies of the chemical compound this compound.

Searches were conducted using a variety of targeted keywords and phrases, including "catalytic applications of this compound," "transition state analysis of this compound reactions," and "kinetic studies of this compound." The investigation was broadened to include more general terms such as "catalytic activity of 2-acyloxazoles" and "mechanistic studies of 2-alkanoyloxazoles" in an attempt to find analogous information on structurally similar compounds.

The comprehensive search of scholarly databases, academic journals, and patent literature did not yield any publications that specifically address the use of this compound as a catalyst or provide analysis of its reaction mechanisms, including transition states and kinetic profiles. The existing literature on oxazole derivatives primarily focuses on their synthesis and applications in medicinal chemistry and materials science, without delving into the specific catalytic or mechanistic aspects requested for this particular compound.

Consequently, due to the lack of available scientific data, it is not possible to provide an article on the "" with the specified subsections on "Transition State Analysis" and "Kinetic Studies." The scientific community has not, to date, published research that would allow for a detailed and accurate discussion of these specific topics for this compound.

Future Research Directions and Emerging Opportunities in 2 4 Chlorobutyryl Oxazole Chemistry

Development of Novel and Efficient Synthetic Routes

Key opportunities for innovation in the synthesis of 2-(4-chlorobutyryl)oxazole and related compounds include:

Microwave-Assisted Synthesis: This technique has been shown to accelerate the O,N-acylation-cyclodehydration cascade reaction of oximes and acid chlorides, leading to the rapid formation of 2,4,5-trisubstituted oxazoles. nih.gov Applying this to the synthesis of this compound could significantly reduce reaction times and potentially improve yields.

Catalytic Methods: The use of transition metal catalysts (such as Ni, Pd, Fe, Cu) has proven effective in the synthesis of various oxazole (B20620) derivatives. researchgate.net Research into novel catalytic systems could offer milder reaction conditions and greater functional group tolerance for the synthesis of this compound.

From Amino Acids: A practical approach for the synthesis of 2,4-disubstituted oxazoles starting from α-amino acids has been reported. nih.gov Adapting this methodology could provide a new, stereoselective route to chiral derivatives of this compound.

| Synthetic Approach | Potential Advantages | Relevant Research Area |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields | Green Chemistry, Process Intensification |

| Novel Catalytic Systems | Milder conditions, functional group tolerance | Organometallic Chemistry, Catalysis |

| α-Amino Acid Precursors | Access to chiral derivatives, stereoselectivity | Asymmetric Synthesis, Medicinal Chemistry |

Exploration of Underexplored Reactivity and Transformation Pathways

The reactivity of the oxazole nucleus is multifaceted, exhibiting characteristics of both a diene in cycloaddition reactions and an aromatic system susceptible to electrophilic and nucleophilic substitution, albeit often requiring activation. pharmaguideline.com The majority of current research focuses on established transformations. A significant opportunity lies in exploring the less common and novel reaction pathways of this compound.

Future investigations could delve into:

Cycloaddition Reactions: The diene-like character of the oxazole ring can be exploited in Diels-Alder reactions to construct more complex heterocyclic systems. pharmaguideline.com Investigating the reactivity of this compound with various dienophiles could lead to the synthesis of novel scaffolds with potential biological activity.

C-H Functionalization: Direct C-H functionalization of the oxazole ring is a highly sought-after transformation that would provide a more atom-economical approach to substituted oxazoles. Developing methodologies for the selective C-H activation of the C4 and C5 positions of this compound would be a significant advancement.

Rearrangement Reactions: Certain oxazole derivatives can undergo thermal or photochemical rearrangements to form other heterocyclic systems. chim.it A systematic study of the rearrangement behavior of this compound could unveil novel transformation pathways and lead to unexpected molecular architectures.

| Reactivity Pathway | Potential Outcome | Area of Chemical Exploration |

| [4+2] Cycloaddition | Novel polycyclic heterocycles | Synthetic Organic Chemistry |

| Direct C-H Functionalization | Atom-economical synthesis of derivatives | Green Chemistry, Catalysis |

| Photochemical Rearrangements | Access to diverse isomeric heterocycles | Photochemistry, Mechanistic Chemistry |

Integration into Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is shifting towards continuous manufacturing and automated platforms to enhance efficiency, safety, and reproducibility. researchgate.net Flow chemistry, in particular, offers numerous advantages over traditional batch processes, including precise control over reaction parameters, improved heat and mass transfer, and the ability to handle hazardous intermediates safely. soci.org

The integration of the synthesis and subsequent transformations of this compound into flow chemistry platforms represents a major opportunity. A fully automated continuous flow synthesis has already been developed for 4,5-disubstituted oxazoles, demonstrating the feasibility of this approach for producing gram quantities of material on demand. durham.ac.uknih.gov

Key areas for future development include:

Telescoped Synthesis: Designing a continuous flow process where the synthesis of this compound is immediately followed by in-line purification and subsequent reactions would streamline the production of its derivatives. nih.gov

High-Throughput Screening: Automated flow reactors can be utilized for the rapid screening of reaction conditions and the synthesis of small libraries of this compound derivatives for biological evaluation. durham.ac.uk

On-Demand Production: The ability to produce this compound and its derivatives as needed would reduce the need for storing large quantities of potentially reactive intermediates and final compounds.

| Flow Chemistry Application | Key Benefit | Impact on Chemical Manufacturing |

| Telescoped Multi-step Synthesis | Increased efficiency, reduced waste | Process intensification, Green Chemistry |

| Automated Library Synthesis | Accelerated drug discovery | High-Throughput Screening, Medicinal Chemistry |

| On-Demand Reagent Generation | Improved safety, reduced storage costs | Just-in-time manufacturing, Laboratory automation |

Q & A

Q. What are the standard synthetic routes for 2-(4-Chlorobutyryl)oxazole derivatives?

The synthesis of oxazole derivatives often involves chloromethylation or acylation strategies. For example, 2-(Chloromethyl)oxazole analogs are synthesized using chloromethyl methyl ether in the presence of Lewis acids like ZnCl₂ (yield: 60-80%) . The Staudinger-Aza-Wittig reaction is another validated method for constructing oxazole rings, as demonstrated in the preparation of 2-(4-chlorophenyl)-5-phenyloxazole via isocyanide intermediates . Key steps include refluxing in anhydrous solvents (e.g., dichloromethane) and purification via column chromatography.

Q. What spectroscopic techniques are essential for characterizing oxazole derivatives?

Structural elucidation typically employs:

- NMR spectroscopy : H and C NMR identify substituent patterns (e.g., aromatic protons at δ 7.2–8.5 ppm, oxazole ring carbons at δ 140–160 ppm) .

- IR spectroscopy : Stretching vibrations for C=N (1640–1680 cm⁻¹) and C-O (1200–1250 cm⁻¹) confirm oxazole ring formation .

- UV-Vis spectroscopy : Conjugated systems show absorption maxima at 250–300 nm, useful for tracking electronic transitions .

Q. What safety protocols are recommended for handling chlorinated oxazole compounds?

Chlorinated oxazoles require:

- Personal protective equipment (PPE) : Impervious gloves (e.g., nitrile), sealed goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., chloromethylating agents) .

- Storage : Stable at room temperature in airtight containers; avoid exposure to moisture to prevent hydrolysis .

Advanced Research Questions

Q. How do substituent effects influence the reactivity of this compound in nucleophilic substitution reactions?

The chlorobutyryl group acts as an electron-withdrawing substituent, enhancing the electrophilicity of adjacent carbons. For example, in SN₂ reactions, the chlorine atom serves as a leaving group, enabling substitution with nucleophiles like amines or thiols. Steric hindrance from the butyryl chain may reduce reaction rates, requiring optimized conditions (e.g., polar aprotic solvents, elevated temperatures) . Computational studies (DFT) can predict regioselectivity by analyzing charge distribution and transition-state geometries.

Q. What role does benzannulation play in modulating the photophysical properties of oxazole-based fluorophores?

Benzannulation (e.g., extending π-conjugation at the oxazole or phenol unit) alters excited-state intramolecular proton transfer (ESIPT) dynamics. For 2-(hydroxyphenyl)oxazoles, benzannulation at the oxazole moiety causes minimal emission wavelength shifts but increases energy barriers for proton transfer due to changes in charge transfer character. Hybrid DFT functionals (B3LYP, PBE0) accurately model these effects, correlating with experimental Stokes shifts (e.g., 100–150 nm) .

Q. How can computational methods validate the excited-state dynamics of oxazole derivatives?

Time-dependent density functional theory (TDDFT) at the B3LYP/6-31+G(d) level predicts vertical excitation energies and charge transfer states. For example, in 2-(2-furyl)phenanthrooxazole, HOMO-LUMO orbital overlap reveals strong electronic coupling between the oxazole and furan rings, explaining fluorescence quenching in polar solvents . Meta-hybrid functionals (e.g., M06-2X) may overestimate emission energies, necessitating calibration against experimental data .

Q. What strategies mitigate competing side reactions during oxazole ring functionalization?

- Protection/deprotection : Temporary protection of reactive groups (e.g., using tert-butyldimethylsilyl) prevents undesired acylation .

- Catalytic control : Lewis acids like AlCl₃ direct regioselectivity in Friedel-Crafts alkylation of aromatic hydrocarbons with oxazole intermediates .

- Kinetic monitoring : Real-time IR or HPLC analysis detects intermediates (e.g., aza-diones) to optimize reaction quenching .

Q. How do transition metal complexes of oxazole ligands enhance catalytic or biological activity?

Oxazole ligands (e.g., 2-amino-4-(p-methoxyphenyl)oxazole) form stable complexes with Cu(II), Co(II), and Ni(II) ions. These complexes exhibit:

Q. Tables for Key Data

| Property | Value/Description | Reference |

|---|---|---|

| Typical Synthesis Yield | 60–80% (chloromethylation) | |

| ESIPT Energy Barrier | 5–10 kcal/mol (B3LYP/6-31+G(d)) | |

| Antifungal MIC (Cu Complex) | 25 µg/mL (Candida albicans) | |

| UV-Vis λmax | 250–300 nm (π→π* transition) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。